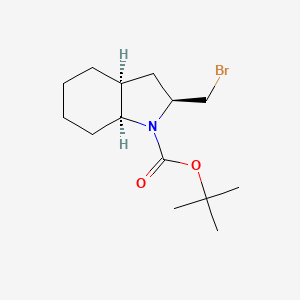aminehydrochloride](/img/structure/B13519392.png)
[(5-Bromo-2-nitrophenyl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-nitrophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-nitrophenyl)methylamine hydrochloride typically involves a multi-step process:
Nitration: The starting material, 5-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position, forming 5-bromo-2-nitroaniline.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Methylation: The resulting 5-bromo-2-aminophenyl compound is methylated using formaldehyde and formic acid or methyl iodide to introduce the methyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-bromo-2-nitrophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-2-nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in hydroxyl, amino, or alkyl-substituted compounds.
Applications De Recherche Scientifique
(5-bromo-2-nitrophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-bromo-2-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
(5-bromo-2-nitrophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
5-bromo-2-nitroaniline: Lacks the methylamine group, resulting in different reactivity and applications.
2-nitroaniline: Lacks both the bromine and methylamine groups, leading to distinct chemical properties.
5-bromoaniline:
Propriétés
Formule moléculaire |
C8H10BrClN2O2 |
|---|---|
Poids moléculaire |
281.53 g/mol |
Nom IUPAC |
1-(5-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(9)2-3-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
Clé InChI |
PAQRQRCTLPTHCQ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC(=C1)Br)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


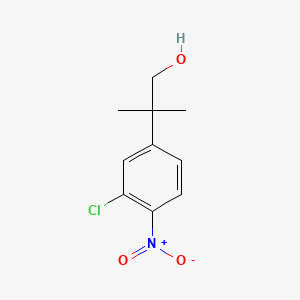
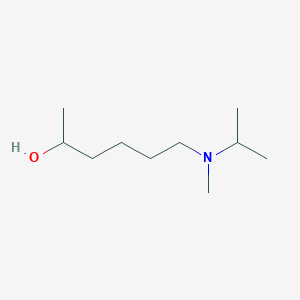
![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
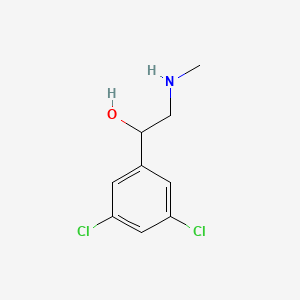
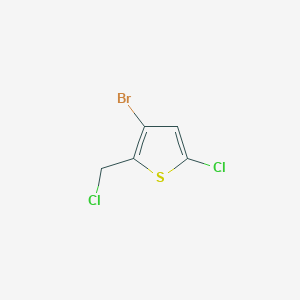
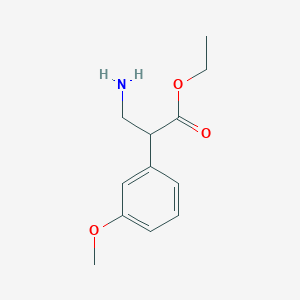

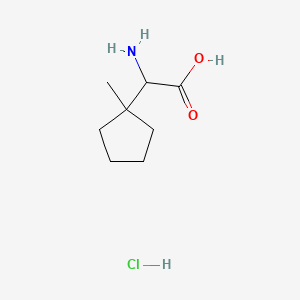

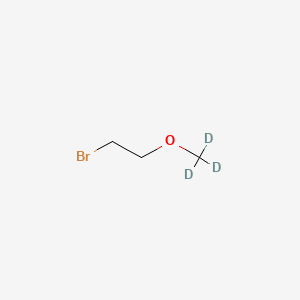

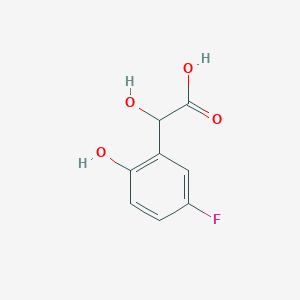
![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
